molecular formula C6H13N B13334460 Rel-(1R,2S)-2-isopropylcyclopropan-1-amine

Rel-(1R,2S)-2-isopropylcyclopropan-1-amine

Cat. No.: B13334460
M. Wt: 99.17 g/mol
InChI Key: PAKOTDFUHRYXRU-NTSWFWBYSA-N
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Description

Rel-(1R,2S)-2-isopropylcyclopropan-1-amine is a chiral cyclopropane derivative featuring an isopropyl substituent at the C2 position and an amine group at C1. Its hydrochloride salt (CAS 2307778-31-8) has a molecular formula of C₆H₁₄ClN and a molecular weight of 135.64 g/mol . The compound’s stereochemistry and compact cyclopropane ring make it valuable in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules.

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(1R,2S)-2-propan-2-ylcyclopropan-1-amine

InChI

InChI=1S/C6H13N/c1-4(2)5-3-6(5)7/h4-6H,3,7H2,1-2H3/t5-,6+/m0/s1

InChI Key

PAKOTDFUHRYXRU-NTSWFWBYSA-N

Isomeric SMILES

CC(C)[C@@H]1C[C@H]1N

Canonical SMILES

CC(C)C1CC1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-isopropylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. For example, the diastereodivergent asymmetric Michael-alkylation reaction using chiral N,N′-dioxide/metal complexes can be employed to synthesize chiral spiro cyclopropane oxindoles .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and enantioselectivity. This can include the use of specific catalysts, solvents, and reaction temperatures to ensure the efficient production of the desired stereoisomer.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-isopropylcyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Rel-(1R,2S)-2-isopropylcyclopropan-1-amine has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-isopropylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Features

Cyclopropanamines vary primarily in their substituents, which influence electronic, steric, and physicochemical properties. Key analogs include:

  • Rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropan-1-amine : Aryl-substituted with a 4-fluorophenyl group, enhancing aromatic interactions in drug design .
  • (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CPA) : Contains electron-withdrawing difluorophenyl groups, altering basicity and receptor binding .
  • Cyclopropanemethanamine, 2-fluoro-1-phenyl- : Combines fluorination and phenyl groups for enhanced metabolic stability .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) pKa
Rel-(1R,2S)-2-Isopropylcyclopropan-1-amine (free base) C₆H₁₃N 113.18 - - -
Hydrochloride salt (CAS 2307778-31-8) C₆H₁₄ClN 135.64 - - -
2-(2,5-Dimethoxy-4-methylphenyl)-cyclopropylamine C₁₂H₁₇NO₂ 207.27 - - -
2-Fluoro-1-phenylcyclopropanemethanamine C₁₀H₁₂FN 165.21 1.12 246.3 10.36
2-(6-Bromopyridin-3-yl)cyclopropan-1-amine C₈H₉BrN₂ 213.07 1.585 299.7 8.36

Key Observations :

  • Aryl vs. Alkyl Substituents : Aryl-substituted analogs (e.g., phenyl, pyridinyl) exhibit higher molecular weights and boiling points compared to the isopropyl derivative due to increased van der Waals interactions .
  • Acidity/Basicity : Electron-withdrawing groups (e.g., bromine, fluorine) lower the pKa (increased acidity), while electron-donating groups (e.g., isopropyl) enhance basicity. For instance, the pKa of 2-fluoro-1-phenylcyclopropanemethanamine is 10.36 , whereas the bromopyridinyl analog has a pKa of 8.36 .

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